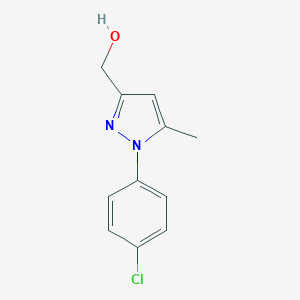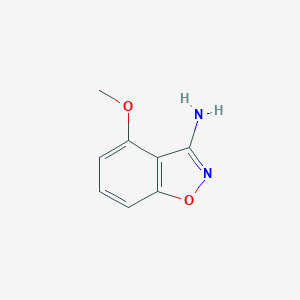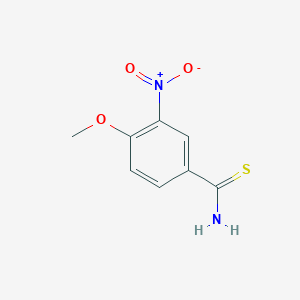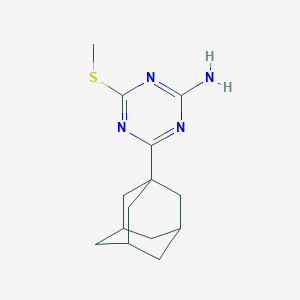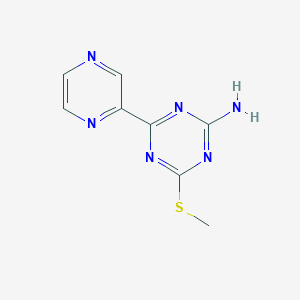
1-羟基-6-甲基磺酰吲哚
描述
Synthesis Analysis
The synthesis of related sulfonylindoles has been demonstrated using Lewis acidic transition-metal catalysts. Gold-catalyzed reactions of ortho-alkynyl-N-sulfonylanilines have been shown to produce 3-sulfonylindoles, while indium-catalyzed reactions afford 6-sulfonylindoles as major products, indicating a versatile approach to synthesizing sulfonylindole derivatives, including 1-Hydroxy-6-methylsulfonylindole (Nakamura et al., 2008).
Molecular Structure Analysis
The structure and properties of related sulfonylhydrazones have been investigated using X-ray diffraction and various spectroscopic methods. These studies provide insights into the molecular structure of sulfonyl-containing compounds, which could be extrapolated to understand the structural aspects of 1-Hydroxy-6-methylsulfonylindole (Özbek et al., 2009).
Chemical Reactions and Properties
The reactivity of indole derivatives with various functional groups has been extensively studied. For instance, reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals under acidic conditions have been explored, providing valuable information on the chemical behavior of indole derivatives in the presence of reactive aldehyde groups (Gerard-Monnier et al., 1998).
Physical Properties Analysis
The physical properties of related compounds, such as ionic liquids containing sulfone groups, have been characterized in detail. Studies on room-temperature ionic liquids with various anions and cations provide insights into the influence of the sulfone group on physical properties like phase-transition temperatures, densities, and viscosities, which could be relevant for understanding the physical properties of 1-Hydroxy-6-methylsulfonylindole (Jin et al., 2008).
科学研究应用
在认知增强和神经系统疾病中的潜在作用
1-羟基-6-甲基磺酰吲哚是一种可能与神经学研究相关的化合物,特别是在探索调制血清素受体以增强认知的研究中。虽然没有找到对 1-羟基-6-甲基磺酰吲哚的直接研究,但对血清素 5-HT(6) 受体配体的相关研究突出了人们对可以影响认知功能并可能为神经系统疾病提供治疗益处的化合物的持续兴趣。血清素 5-HT(6) 受体拮抗剂已被研究其在治疗学习和记忆障碍中可能发挥的作用,这表明人们对可以调节血清素通路以获得治疗益处的化合物有更广泛的兴趣 (Russell 和 Dias,2002)。
抗氧化活性和环境应用
对抗氧化剂的研究为类似 1-羟基-6-甲基磺酰吲哚的化合物在食品工程到环境科学等领域的潜在应用提供了见解。确定抗氧化剂活性的技术,例如 ORAC 和 HORAC 测试,对于评估化合物对氧化应激的保护作用至关重要。尽管该综述没有特别提到 1-羟基-6-甲基磺酰吲哚,但它强调了了解抗氧化机制及其在各个科学领域的应用的重要性 (Munteanu 和 Apetrei,2021)。
用于水处理的高级氧化工艺
评估用于水处理的基于过硫酸盐的高级氧化工艺 (AOP) 突出了人们对开发有效方法降解有机污染物的兴趣。虽然没有直接提到 1-羟基-6-甲基磺酰吲哚,但对过硫酸盐 AOP 的讨论指出了一个更广泛的背景,其中具有潜在氧化或催化性质的化合物可以在增强水处理技术中发挥作用。这一研究领域旨在解决在实际应用中使用 AOP 的挑战和知识空白,重点是确定高效且可持续的解决方案 (Lee、von Gunten 和 Kim,2020)。
安全和危害
属性
IUPAC Name |
1-hydroxy-6-methylsulfonylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)8-3-2-7-4-5-10(11)9(7)6-8/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXUTUMPWBBNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351563 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-6-methylsulfonylindole | |
CAS RN |
170492-47-4 | |
| Record name | 1-hydroxy-6-methylsulfonylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170492-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


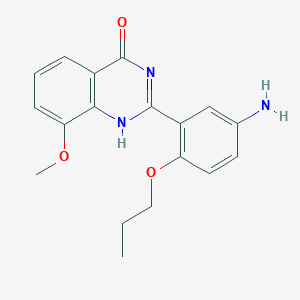

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)



